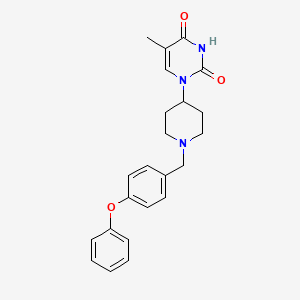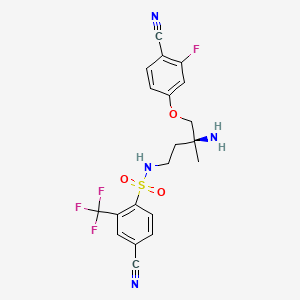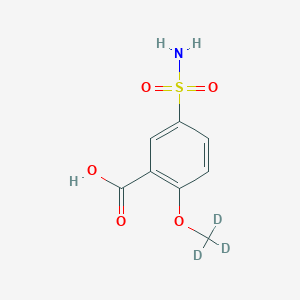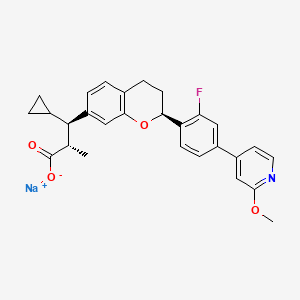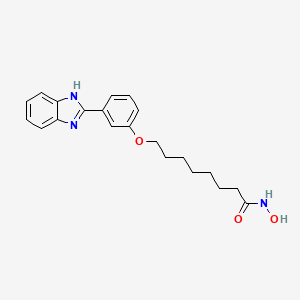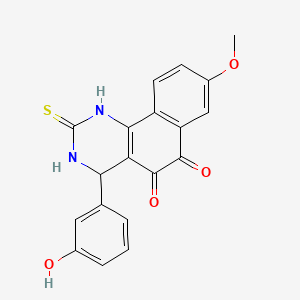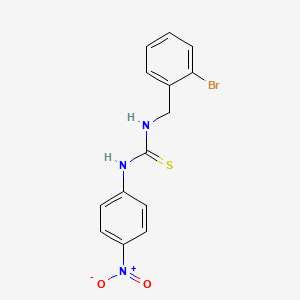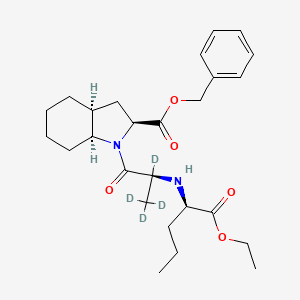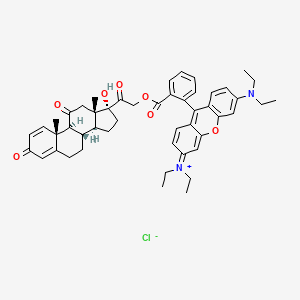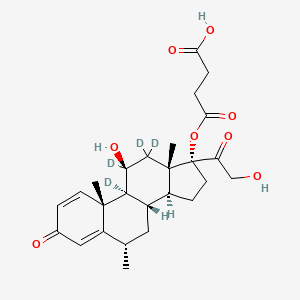
6alpha-Methyl Prednisolone 17-hemisuccinate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 6 is a fascinating chemical entity with a wide range of applications in various fields. It is known for its unique chemical properties and versatility, making it a subject of extensive research and industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Compound 6 can be achieved through several methods. One common approach involves the reaction of a metal with an organic halide, leading to the formation of a metal-organic compound . Another method includes the metathesis reaction, where an organometallic compound reacts with a binary halide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of Compound 6 often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis are employed to produce Compound 6 in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Compound 6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: Oxidation reactions of Compound 6 typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a palladium catalyst . Substitution reactions often require halogenated compounds and specific solvents to facilitate the reaction .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols . Substitution reactions often result in the formation of new organometallic compounds .
Applications De Recherche Scientifique
Compound 6 has a broad spectrum of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes . In biology, it serves as a tool for studying cellular mechanisms and pathways . In medicine, Compound 6 is explored for its potential therapeutic effects, including antimicrobial and anticancer properties . Industrially, it is utilized in the production of advanced materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets and pathways . It can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, in antimicrobial applications, Compound 6 disrupts the cell membrane integrity of pathogens, leading to cell death . In cancer research, it inhibits the proliferation of cancer cells by interfering with cell cycle regulation .
Propriétés
Formule moléculaire |
C26H34O8 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
4-oxo-4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]oxy]butanoic acid |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D |
Clé InChI |
VDJNUHGXSJAWMH-RWPORLSISA-N |
SMILES isomérique |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)C=C[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)CCC(=O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


